molecular formula C17H25NO4S2 B4186745 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

Cat. No. B4186745
M. Wt: 371.5 g/mol
InChI Key: MUFQVGCDGCAGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is through inhibition of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is essential for maintaining genomic stability. Inhibition of CHK1 by 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide leads to the accumulation of DNA damage and subsequent cell death in cancer cells. This mechanism of action has been investigated in detail, and several studies have shown that 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is a selective inhibitor of CHK1.
Biochemical and Physiological Effects
4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting CHK1, 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. These effects are thought to be due to the accumulation of DNA damage caused by CHK1 inhibition.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in lab experiments is its high potency and selectivity for CHK1. This makes it a useful tool for investigating the role of CHK1 in cancer biology. However, one limitation of using 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is its potential toxicity. While 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has shown promising results in preclinical studies, its toxicity profile has not been fully characterized. This could limit its potential use as a cancer therapy.

Future Directions

There are several future directions for research on 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide. One area of interest is the development of combination therapies that include 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide. Several studies have shown that 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide can increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Investigating the potential synergistic effects of 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide with other cancer therapies could lead to the development of more effective cancer treatments. Another area of interest is the investigation of the potential toxicity of 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide. Understanding the toxicity profile of 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is essential for its potential use as a cancer therapy. Finally, further investigation of the mechanism of action of 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide could lead to the development of more selective and potent CHK1 inhibitors.

Scientific Research Applications

4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to be effective in vivo, reducing tumor growth in mouse models of breast and lung cancer. These promising results have led to further investigation of 4-cyclohexyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide as a potential cancer therapy.

properties

IUPAC Name

4-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-18(16-11-12-23(19,20)13-16)24(21,22)17-9-7-15(8-10-17)14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFQVGCDGCAGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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